2-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide, often involves the acylation of aromatic amines with acyl chlorides or acid anhydrides in the presence of bases. For instance, Saeed et al. (2020) detailed the synthesis of antipyrine derivatives, which shares a resemblance in process and intermediates used in benzamide synthesis, highlighting the role of halogen substituents in modulating intermolecular interactions (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. The structural analysis often includes X-ray diffraction to determine crystallinity and molecular packing. For example, Guirado et al. (2002) discuss the X-ray molecular structure of N-(1-amino-2,2-dichloroethyl)benzamides, revealing insights into the geometry and electronic environment of the benzamide core (Guirado et al., 2002).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, such as nucleophilic substitution, due to the presence of an electrophilic carbonyl carbon. They also exhibit specific reactivity patterns based on substituents on the benzene ring or the amide nitrogen. Imramovský et al. (2011) describe the synthesis and biological activity of chloro-hydroxy-benzamides, providing examples of how chemical modifications affect reactivity and biological properties (Imramovský et al., 2011).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form are crucial for understanding the behavior of benzamide derivatives. These properties are influenced by molecular structure, particularly by substituents that can engage in hydrogen bonding or π-π interactions. Sharma et al. (2016) explored the crystal structure of a related compound, highlighting the importance of hydrogen bonds in determining solid-state properties (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are integral to their application in materials science and pharmaceuticals. Demir et al. (2016) provide an analysis of the spectral and electronic properties of a benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, demonstrating the role of functional groups in defining the chemical behavior of these compounds (Demir et al., 2016).
properties
IUPAC Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-7-2-1-5-14(16)19(22)21-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWDDVSURLXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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